molecular formula C15H16FNOS B4434019 N-(4-fluoro-2-methylphenyl)-5-propyl-3-thiophenecarboxamide

N-(4-fluoro-2-methylphenyl)-5-propyl-3-thiophenecarboxamide

Cat. No. B4434019
M. Wt: 277.4 g/mol
InChI Key: HPJDWEYWLNCUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-2-methylphenyl)-5-propyl-3-thiophenecarboxamide, commonly known as FUB-APINACA, is a synthetic cannabinoid that has gained interest among researchers due to its potential therapeutic applications.

Mechanism of Action

FUB-APINACA acts on the cannabinoid receptors in the brain and peripheral tissues, producing effects similar to those of natural cannabinoids. It binds to the CB1 and CB2 receptors, which are responsible for the regulation of pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
FUB-APINACA has been shown to produce analgesic effects by reducing the activity of pain pathways in the brain. It also has anti-inflammatory properties, which make it a potential treatment for conditions such as arthritis and multiple sclerosis. Additionally, FUB-APINACA has been found to have anxiolytic effects, which may be useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FUB-APINACA in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid receptor activation in a more controlled manner. However, one limitation of using FUB-APINACA is that it is a synthetic compound, which may limit its applicability to natural systems.

Future Directions

There are several future directions for research on FUB-APINACA. One area of interest is the development of FUB-APINACA-based therapeutics for the treatment of pain, inflammation, and anxiety disorders. Additionally, further studies are needed to investigate the long-term effects of FUB-APINACA use and its potential for abuse. Finally, research on the pharmacokinetics and pharmacodynamics of FUB-APINACA may help to optimize its therapeutic potential.
In conclusion, FUB-APINACA is a synthetic cannabinoid that has potential therapeutic applications in the treatment of pain, inflammation, and anxiety disorders. Its high potency and selectivity for the CB1 and CB2 receptors make it a useful tool for scientific research. However, further studies are needed to fully understand its mechanism of action, long-term effects, and potential for abuse.

Scientific Research Applications

FUB-APINACA has been used extensively in scientific research to investigate its potential therapeutic applications. Studies have shown that FUB-APINACA has analgesic, anti-inflammatory, and anxiolytic properties, which make it a promising candidate for the treatment of various medical conditions.

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNOS/c1-3-4-13-8-11(9-19-13)15(18)17-14-6-5-12(16)7-10(14)2/h5-9H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJDWEYWLNCUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NC2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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